molecular formula C12H11ClN2O B8329083 4-Chloro-5-methoxy-6-p-tolylpyrimidine

4-Chloro-5-methoxy-6-p-tolylpyrimidine

Cat. No. B8329083
M. Wt: 234.68 g/mol
InChI Key: LNTLGDBSIWFOEP-UHFFFAOYSA-N
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Patent
US08609676B2

Procedure details

To a solution of 4-chloro-5-methoxy-6-p-tolylpyrimidine P5 (100 mg, 0.43 mmol) in DMF (2 mL) and NMP (0.5 mL) was added triethylenediamine (62 mg, 0.55 mmol) and potassium cyanide (55 mg, 0.85 mmol). The reaction mixture was stirred at room temperature for 18 hours. Dichloromethane and 1 N hydrochloric acid were added. The organic layer was dried over anhydrous sodium sulfate. The organic solvent was evaporated under reduced pressure. The crude product was purified by flash column chromatography to afford the desired 5-hydroxy-6-p-tolylpyrimidine-4-carbonitrile P69 (70 mg, 0.33 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step Two
Quantity
55 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([O:8]C)=[C:6]([C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)[N:5]=[CH:4][N:3]=1.C1N2CC[N:19](CC2)[CH2:18]1.[C-]#N.[K+].Cl>CN(C=O)C.ClCCl.CN1C(=O)CCC1>[OH:8][C:7]1[C:2]([C:18]#[N:19])=[N:3][CH:4]=[N:5][C:6]=1[C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC(=C1OC)C1=CC=C(C=C1)C
Step Two
Name
Quantity
62 mg
Type
reactant
Smiles
C1CN2CCN1CC2
Name
Quantity
55 mg
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC=1C(=NC=NC1C1=CC=C(C=C1)C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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